REACTION_CXSMILES
|
[CH:1]1([C:4](=O)[CH2:5][C:6]([O:8][CH3:9])=[O:7])[CH2:3][CH2:2]1.CS(O)(=O)=O.[NH2:16][C:17]1[CH:31]=[CH:30][CH:29]=[CH:28][C:18]=1[C:19]([C:21]1[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=1)=O.NC1C=CC=CC=1C(C1C=CC(F)=CC=1)=O>C1(C)C=CC=CC=1>[CH:1]1([C:4]2[C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:19]([C:21]3[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=3)[C:18]3[C:17](=[CH:31][CH:30]=[CH:29][CH:28]=3)[N:16]=2)[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
47.9 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CC(=O)OC)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O.NC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1
|
Name
|
|
Quantity
|
584 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CC(=O)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CC(=O)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 (± 1) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
After 40 hours of reaction time
|
Duration
|
40 h
|
Type
|
WASH
|
Details
|
The reaction solution was washed with 320 g of 4% aqueous solution of sodium hydroxide
|
Type
|
WASH
|
Details
|
The reaction solution was further washed with 100 g of 5% brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over 10 g of anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Toluene was removed under a reduced pressure, and crystallization
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NC2=CC=CC=C2C(=C1C(=O)OC)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88.4 g | |
YIELD: PERCENTYIELD | 85.6% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |